Cas no 93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole)

3-Amino-4-(4-methoxyphenyl)pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 3-position and a 4-methoxyphenyl moiety at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both amino and methoxy functional groups enhances its versatility in nucleophilic and electrophilic reactions, facilitating the construction of complex molecular frameworks. Its stability under standard conditions and compatibility with common reagents further underscore its utility in medicinal chemistry, particularly in the development of biologically active compounds. The compound’s well-defined properties ensure reproducibility in synthetic applications.
3-Amino-4-(4-methoxyphenyl)pyrazole structure
93439-79-3 structure
Product Name:3-Amino-4-(4-methoxyphenyl)pyrazole
CAS No:93439-79-3
MF:C10H11N3O
MW:189.213841676712
MDL:MFCD06825218
CID:1087712
PubChem ID:2766938
Update Time:2025-08-04

3-Amino-4-(4-methoxyphenyl)pyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine
    • 4-(4-methoxyphenyl)-1H-Pyrazol-3-amine
    • 4-(4-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
    • 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)
    • Pyrazole, 3(or 5)-amino-4-(p-methoxyphenyl)- (7CI)
    • 4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)-
    • MFCD00141526
    • 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, AldrichCPR
    • DB-079570
    • STK667008
    • Oprea1_078392
    • FS-2074
    • 1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-
    • ALBB-015325
    • AKOS023883191
    • BDBM59836
    • 3-Amino-4-(4-methoxyphenyl)pyrazole
    • 11G-044
    • HMS3315J20
    • EN300-742283
    • SMR000125223
    • 4-(4-Methoxy-phenyl)-2H-pyrazol-3-ylamine
    • 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine, AldrichCPR
    • AKOS000345117
    • [4-(4-methoxyphenyl)-1H-pyrazol-5-yl]amine
    • MLS000539565
    • cid_2766938
    • DTXSID80377606
    • HMS2160I23
    • SCHEMBL2851246
    • CHEMBL1470629
    • 93439-79-3
    • SY336250
    • MDL: MFCD06825218
    • Inchi: 1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
    • InChI Key: KMQAYHNPVNGXMQ-UHFFFAOYSA-N
    • SMILES: N1=C(N)C(C2C=CC(OC)=CC=2)=CN1

Computed Properties

  • Exact Mass: 189.090211983g/mol
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 63.9Ų

3-Amino-4-(4-methoxyphenyl)pyrazole Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

3-Amino-4-(4-methoxyphenyl)pyrazole Pricemore >>

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3-Amino-4-(4-methoxyphenyl)pyrazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Ethanol ,  Acetic acid ;  50 °C; 2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9, cooled
Reference
Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations
Emelina, E. E.; Petrov, A. A.; Filyukov, D. V., Russian Journal of Organic Chemistry, 2014, 50(3), 412-421

Production Method 2

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 9
Reference
Study of regioselectivity of reactions between 3(5)-aminopyrazoles and 2-acetylcycloalkanones
Petrov, A. A.; Kasatochkin, A. N.; Emelina, E. E., Russian Journal of Organic Chemistry, 2012, 48(8), 1111-1120

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ;  10 min, rt
1.2 1 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ;  pH 3.9
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ;  3 h, 98 °C; 98 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  20 min, reflux; reflux → rt
1.6 Reagents: Ammonium hydroxide Solvents: Water
Reference
Preparation of pyrazolo[1,5a]pyrimidin-7-ylamines for the treatment of Eph receptor-related neurological disorders
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Benzene ;  rt → reflux; 0.8 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Preparation of new triazine derivatives as antioxidants and/or neuroprotectants
, Australia, , ,

Production Method 5

Reaction Conditions
Reference
Preparation of pyrazolo[1,5-a]pyrimidines as anticancer drugs.
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; reflux → rt
Reference
Pyrazolo[1,5-a]pyrimidines. identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides
Gregg, Brian T.; Tymoshenko, Dmytro O.; Razzano, Dana A.; Johnson, Matthew R., Journal of Combinatorial Chemistry, 2007, 9(3), 507-512

Production Method 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Reference
Overcoming the Limitations of Fragment Merging: Rescuing a Strained Merged Fragment Series Targeting Mycobacterium tuberculosis CYP121
Hudson, Sean A.; Surade, Sachin; Coyne, Anthony G.; McLean, Kirsty J.; Leys, David; et al, ChemMedChem, 2013, 8(9), 1451-1456

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrazine Catalysts: Acetic acid Solvents: Benzene ;  24 h, reflux
Reference
Use of α-formyl-α-arylacetonitriles in heterocyclic synthesis
Khlifi, A.; El Efrit, M. L.; Zantour, H., Journal de la Societe Chimique de Tunisie, 2006, 8(1), 1-9

Production Method 9

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrazine hydrate (1:1) Solvents: Toluene ;  3 h, rt → reflux
Reference
Pyrazolopyrimidinone compounds for the inhibition of PASK and their preparation
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  10 min, 160 °C
Reference
A new, one-pot, multicomponent synthesis of 5-aza-9-deaza-adenines under microwave irradiation
Lim, Felicia Phei Lin; Luna, Giuseppe; Dolzhenko, Anton V., Tetrahedron Letters, 2014, 55(37), 5159-5163

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium Solvents: Ethanol ;  10 min, rt; 1 h, reflux
1.2 Reagents: Hydrazine Solvents: Acetic acid ;  3 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  20 min, reflux; reflux → rt
1.4 Reagents: Ammonia Solvents: Water ;  basified
Reference
A preparation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, useful for the treatment of protein kinase dependent diseases
, United States, , ,

Production Method 12

Reaction Conditions
Reference
Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents
Selleri, Silvia; Bruni, Fabrizio; Costagli, Camilla; Costanzo, Annarella; Guerrini, Gabriella; et al, Medicinal Chemistry Research, 2000, 10(2), 92-113

3-Amino-4-(4-methoxyphenyl)pyrazole Raw materials

3-Amino-4-(4-methoxyphenyl)pyrazole Preparation Products

Additional information on 3-Amino-4-(4-methoxyphenyl)pyrazole

Professional Introduction to 3-Amino-4-(4-methoxyphenyl)pyrazole (CAS No. 93439-79-3)

3-Amino-4-(4-methoxyphenyl)pyrazole, a compound with the chemical identifier CAS No. 93439-79-3, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, featuring a pyrazole core substituted with an amino group at the 3-position and a 4-methoxyphenyl group at the 4-position, has garnered attention due to its structural versatility and potential biological activities. The pyrazole scaffold is well-documented for its role in various pharmacophores, making this derivative a promising candidate for further exploration in drug discovery and development.

The structural attributes of 3-amino-4-(4-methoxyphenyl)pyrazole make it particularly intriguing for researchers seeking novel molecular entities. The presence of both polar and aromatic functional groups enhances its solubility and interaction with biological targets, which is crucial for pharmacological applications. Specifically, the amino group at the 3-position of the pyrazole ring can participate in hydrogen bonding interactions, while the methoxy-substituted phenyl ring contributes to hydrophobic interactions and electronic modulation. These features collectively contribute to the compound's potential as a building block for designing molecules with enhanced binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-amino-4-(4-methoxyphenyl)pyrazole and biological targets. Studies have demonstrated that this compound can exhibit inhibitory effects on various enzymes and receptors, making it a valuable candidate for therapeutic intervention. For instance, preliminary computational studies suggest that it may interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress, which are key mechanisms in several chronic diseases.

In addition to its potential as an enzyme inhibitor, 3-amino-4-(4-methoxyphenyl)pyrazole has shown promise as an anti-inflammatory agent. Research indicates that compounds with similar structural motifs can modulate inflammatory signaling pathways by interacting with specific proteins and transcription factors. The methoxyphenyl group, in particular, has been identified as a key pharmacophore in several anti-inflammatory drugs, suggesting that this derivative may exhibit comparable therapeutic effects. Further investigation into its mechanism of action could provide insights into new treatment strategies for inflammatory disorders.

The synthesis of 3-amino-4-(4-methoxyphenyl)pyrazole is another area of active research. Advanced synthetic methodologies have enabled the efficient preparation of this compound, allowing for rapid exploration of its derivatives. Techniques such as multi-step organic synthesis, coupled with modern catalytic processes, have improved yield and purity, making it feasible to conduct extensive biological evaluations. The ability to modify specific functional groups within the molecule allows researchers to fine-tune its properties, enhancing both potency and selectivity.

Current research efforts are also focused on exploring the pharmacokinetic properties of 3-amino-4-(4-methoxyphenyl)pyrazole. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preclinical studies have begun to address these aspects, providing valuable data on its bioavailability and metabolic stability. These findings are essential for optimizing dosing regimens and minimizing potential side effects.

The potential applications of 3-amino-4-(4-methoxyphenyl)pyrazole extend beyond traditional pharmaceuticals. Its unique structural features make it a suitable candidate for developing novel agrochemicals and specialty chemicals. For example, derivatives of this compound could be explored as herbicides or fungicides due to their ability to interact with biological targets in plants. Such applications would contribute to sustainable agricultural practices by offering effective solutions against plant pathogens.

Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the development of new derivatives based on 3-amino-4-(4-methoxyphenyl)pyrazole. These partnerships leverage complementary expertise in synthetic chemistry, medicinal biology, and drug discovery to accelerate the translation of laboratory findings into clinical candidates. By combining experimental data with computational modeling, researchers can rapidly identify promising lead compounds for further development.

The future prospects for 3-amino-4-(4-methoxyphenyl)pyrazole are bright, with ongoing research poised to uncover new therapeutic applications and optimize its pharmacological properties. As our understanding of biological systems continues to evolve, so too will our ability to design molecules that interact selectively with disease-causing targets. This compound exemplifies the importance of interdisciplinary approaches in modern drug discovery—where structural innovation meets biological insight—and holds great promise for addressing unmet medical needs.

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